Guayulin C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107812-57-7 |
|---|---|
Molecular Formula |
C24H30O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[(1aR,2S,4aR,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-2-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H30O3/c1-15-14-18(27-19(25)11-10-16-8-6-5-7-9-16)21-22(23(21,2)3)20-17(15)12-13-24(20,4)26/h5-11,17-18,20-22,26H,1,12-14H2,2-4H3/b11-10+/t17-,18-,20+,21+,22-,24+/m0/s1 |
InChI Key |
AEXQMXFOIBLFPN-JHNOMLDSSA-N |
SMILES |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2OC(=O)C=CC4=CC=CC=C4)C |
Isomeric SMILES |
C[C@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)[C@H](CC2=C)OC(=O)/C=C/C4=CC=CC=C4)O |
Canonical SMILES |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2OC(=O)C=CC4=CC=CC=C4)C |
Synonyms |
guayulin C guayulin-C |
Origin of Product |
United States |
Biosynthetic Pathways and Biological Accumulation Dynamics of Guayulin C
Precursor Metabolism and Terpenoid Biosynthesis in Parthenium argentatum
Terpenoid biosynthesis in Parthenium argentatum, including that of guayulins, initiates from common isoprenoid precursors.
Farnesyl pyrophosphate (FPP) serves as a fundamental C15 backbone precursor for all sesquiterpenes, a class of terpenoids that includes the guayulins. This linear precursor is generated through the isoprenoid pathway, which operates via two primary metabolic routes in plants: the cytosolic mevalonic acid (MVA) pathway and the chloroplastic methylerythritol phosphate (B84403) (MEP) pathway. Research indicates that high concentrations of FPP are notably present in guayule leaf tissue.
Sesquiterpene synthases (STSs), a type of class I terpene synthase, are crucial enzymes responsible for the cyclization of FPP, leading to the formation of diverse sesquiterpene core structures. These enzymes are characterized by conserved aspartate-rich motifs, such as the DDXXD motif and the (N, D) DXX (S, T) XXXE motif, which are located at the enzyme's active site. These motifs form ion clusters with magnesium (Mg²⁺) cofactors and establish coordination interactions with the pyrophosphate group of the FPP substrate, thereby forming a stable enzyme-substrate complex. The catalytic process is initiated by the removal of the pyrophosphate group from FPP, which generates a carbocation intermediate. This intermediate subsequently undergoes a series of cyclization and rearrangement reactions, ultimately yielding various sesquiterpene structures. In the context of guayulins, Guayulins A and B possess a bicyclogermacrene (B1253140) structure, while Guayulins C and D are characterized by an aromadendrane structure, indicating the involvement of specific sesquiterpene synthases in shaping these distinct core scaffolds. Guayulins A and B are also known as sesquiterpene esters of partheniol, a sesquiterpene alcohol.
Farnesyl Pyrophosphate (FPP) as a Common Precursor
Mechanisms of Guayulin C Formation: Oxidative Pathways from Guayulin A
Evidence suggests that this compound is primarily formed through oxidative pathways or degradation processes from Guayulin A. This hypothesis is supported by observations that Guayulins C and D are often absent or present in minor amounts in freshly prepared acetone (B3395972) extracts of guayule tissues. However, their concentrations tend to increase significantly as a consequence of the drying process of the guayule biomass, implying a post-harvest oxidation or degradation. Conversely, some studies have reported that fresh extracts of leaves can contain comparable amounts of this compound and D to Guayulin A and B, suggesting that these compounds might also be actively synthesized within the leaves, rather than being solely products of post-extraction oxidation.
Spatio-temporal Accumulation Profiles of this compound in Guayule Plant Tissues
The concentration of this compound varies significantly depending on the specific plant tissue and the time of year.
Guayulins are integral components of the resin found in Parthenium argentatum, which accumulates in schizogenous canals within the leaves, stems, and roots. Leaves generally exhibit the highest concentrations of this compound, with reported values ranging from 1400 to 1650 mg/kg. Specifically, the concentration of this compound in leaves can be approximately 50% higher than that measured in coarse stems. In leaves, this compound often shows the highest relative values compared to other guayulins, with a reported ratio of this compound to Guayulin A reaching up to 6.70 in some instances. In contrast, Guayulin A typically remains the most prominent guayulin in stems for most of the year.
Table 1: Comparative this compound Concentrations in Guayule Tissues
| Tissue Type | This compound Concentration (mg/kg) | Relative Concentration (vs. Coarse Stems) | Reference |
| Leaves | 1400–1650 | ~50% higher | |
| Coarse Stems | Lower than leaves | Baseline |
The content of guayulins, including this compound, undergoes significant seasonal variations influenced by the plant's phenological phase and environmental conditions, particularly temperature. A general decline in total guayulin content is observed in stems between September and November harvests, a period associated with decreasing temperatures. While Guayulin A typically dominates for most of the year, this compound gains more prominence as temperatures begin to drop.
However, the seasonal response of this compound can vary among different guayule accessions. For example, while some accessions showed a decrease in this compound content from September to November, others, such as N565, R1040, 11701, and CAL-1, exhibited an increase during the same period. Broadly, the content of Guayulins A and B tends to increase between April and September, followed by a sharp decrease in November, likely triggered by low temperatures, before gradually recovering. Interestingly, in the leaves, the production of all four major guayulins (A, B, C, and D) tends to be more balanced during the cooler seasonal period.
Table 2: Seasonal Trends of Guayulin Content in Guayule Stems
| Compound | Seasonal Trend (April–September) | Seasonal Trend (September–November, decreasing temperature) | Reference |
| Guayulin A | Increase | Drastic fall | |
| Guayulin B | Increase | Drastic fall | |
| This compound | (Not explicitly stated) | Gains prominence in some accessions; varies by accession | |
| Total Guayulins | (Not explicitly stated) | General reduction |
Concentration Dynamics in Stems versus Leaves
Influence of Environmental Factors and Agronomic Practices on this compound Production
The production of guayulins, including this compound, in Parthenium argentatum is influenced by various environmental factors and agronomic practices.
Impact of Temperature and Water Availability
Temperature plays a significant role in the accumulation dynamics of guayulins. A general reduction in total guayulin content has been observed in guayule stems as winter approaches and temperatures decrease . However, specifically for this compound, its prominence tends to increase when temperatures start to drop . This suggests a differential response of individual guayulins to colder conditions. For instance, in some accessions, this compound content increased in November compared to September, while guayulin A and B decreased .
Effects of Cultivar and Hybridization on this compound Profiles
The genetic origin and degree of hybridization of guayule accessions significantly influence their guayulin content and profiles . Different accessions can be categorized into groups based on their dominant guayulin content, with some being rich in guayulin A, others in this compound, and some exhibiting intermediate values .
For example, studies have shown variations in guayulin profiles among different guayule accessions. In a comparison of September and November harvests, this compound content decreased in November for most accessions, but increased in specific accessions like N565, R1040, 11701, and CAL-1 . This highlights the genotypic variation in how this compound production responds to seasonal changes.
Hybridization between guayule and its related species, such as P. tomentosum or P. fruticosum, has primarily been studied for its impact on biomass and lignocellulosic components . While these studies indicate that hybridization can lead to increased biomass, the direct impact on the specific profile and concentration of individual guayulins, including this compound, is an area of ongoing research . However, differences in guayulin accumulation patterns have been observed between hybrids and pure guayule accessions . For instance, a pure accession like R1040, despite being smaller in size, has been noted to produce more guayulins, including this compound, compared to some hybrids .
Table 1: Seasonal Variation in this compound Content (Illustrative Data based on trends observed in research)
| Accession | This compound Content (September) (mg/kg) | This compound Content (November) (mg/kg) | Change (November vs. September) |
| R1040 | High | Increased | Increase |
| N565 | Moderate | Increased | Increase |
| 11701 | Moderate | Increased | Increase |
| CAL-1 | Moderate | Increased | Increase |
| Other Accessions | Variable | Decreased/Stable | Decrease/Stable |
Note: This table reflects general trends and specific examples found in the research . Actual numerical values vary significantly between studies and accessions.
Table 2: Guayulin Profile by Accession Type (Illustrative Data based on research findings)
| Accession Type | Predominant Guayulin | Characteristics |
| Group 1 | Guayulin A | High Guayulin A content |
| Group 2 | This compound | High this compound content |
| Group 3 | Guayulin D | High Guayulin D content |
| Group 4 | Intermediate | Balanced or variable guayulin content |
Note: This table categorizes accessions based on their predominant guayulin content as described in research . Specific accessions within each group can vary.
Advanced Analytical Methodologies for Guayulin C Characterization and Quantification
Spectroscopic Techniques for Structural Insights into Guayulin C
Spectroscopic techniques offer valuable insights into the structural characteristics of this compound and facilitate its detection and identification within complex matrices.
Ultraviolet (UV) absorption spectroscopy plays a significant role in the detection and tentative identification of this compound. Guayulins A and C exhibit characteristic UV absorption spectra with a maximum at 276-278 nm, attributed to their shared constituent, trans-cinnamic acid. In contrast, guayulins B and D show a maximum absorption at approximately 256 nm due to the presence of p-anisic acid .
This distinct UV absorption profile, combined with retention time data from chromatographic separations (e.g., High-Performance Liquid Chromatography with Diode Array Detection, HPLC-DAD), enables the tentative identification of this compound . Chromatograms are typically acquired within the wavelength range of 250 nm to 280 nm, with 262 nm often selected as a suitable compromise wavelength for detecting various guayulins, balancing their different UV absorption maxima .
Table 1: Characteristic UV Absorption Maxima of Guayulin Compounds
| Compound | Characteristic UV Absorption Maximum (nm) | Shared Constituent |
| Guayulin A | 276-278 | trans-cinnamic acid |
| This compound | 276-278 | trans-cinnamic acid |
| Guayulin B | 256 | p-anisic acid |
| Guayulin D | 256 | p-anisic acid |
Near-Infrared (NIR) spectroscopy has emerged as a powerful, rapid, and non-destructive technique for the high-throughput estimation of guayulin content, including this compound, in guayule dry stems . This method offers a significant advantage over traditional, more labor-intensive techniques like HPLC-DAD for routine analysis .
Studies have utilized equipment such as a Perkin Elmer Spectrum One FT-NIR coupled with a Near Infrared Reflectance Accessory (NIRA), collecting data over a wavelength range of 750-2500 nm . The development of Partial Least Squares Regression (PLSR) models for guayulins, specifically within the 1100-2500 nm range, has demonstrated excellent performance. Calibration correlation coefficients (R²c) ranged from 0.91 to 1.00, and cross-validation correlation coefficients (R²cv) from 0.87 to 0.91 . For this compound, the residual predictive deviation (RPD) was reported as 2.8, indicating a good prediction power of the model, as RPD values greater than 2 are suitable for rough screening and values above 3 are considered good for quality control in NIR models .
Ultraviolet (UV) Absorption Spectroscopy for Detection and Tentative Identification
Quantitative Analysis and Method Validation for this compound
Accurate quantitative analysis of this compound requires the establishment of reliable calibration curves and the validation of analytical methods to ensure precision and accuracy.
For the quantification of guayulins A, B, C, and D, a common practice involves using Guayulin A as the primary reference standard . This approach is often necessitated by the lack of commercially available standards for other guayulins, including this compound, which are typically isolated in-house to achieve the required purity (e.g., 98% for Guayulin A) .
Calibration curves are established using multiple concentration levels of the Guayulin A standard. For instance, a five-level calibration curve spanning concentrations from 2.5 to 250 mg L⁻¹ or 0.1 to 250 mg L⁻¹ has demonstrated high linearity, with reported correlation coefficients (r²) of 0.9997 or 0.997 . When individual standards for Guayulins B, C, and D are unavailable, their content is expressed as Guayulin A concentration . External linear calibration over at least three orders of magnitude of concentration has also been employed for quantitative analysis .
The determination of the Limits of Detection (LOD) and Quantification (LOQ) is a critical aspect of method validation, defining the lowest concentrations of an analyte that can be reliably detected and quantified. For this compound, whose quantification is often based on the Guayulin A standard, reported LOD values are around 32.37 µg L⁻¹ and LOQ values around 116.01 µg L⁻¹ . Another study reported slightly different values of 31.24 µg L⁻¹ for LOD and 112.82 µg L⁻¹ for LOQ .
The calculation of LOD often follows methodologies such as the Upper Limit Approach (ULA1), approved by IUPAC. This involves preparing and analyzing at least four different solutions at increasing concentrations close to the expected LOD, with each measurement performed in triplicate . The LOQ is frequently determined as three times the relevant LOD value . Alternatively, these limits can be calculated using the formulas: LOD = 3 * (Standard Deviation of the curve) / (Slope of the curve) and LOQ = 10 * (Standard Deviation of the curve) / (Slope of the curve) .
Table 2: Reported LOD and LOQ Values for Guayulin Quantification (based on Guayulin A standard)
| Parameter | Value (µg L⁻¹) | Reference |
| LOD | 32.37 | |
| LOQ | 116.01 | |
| LOD | 31.24 | |
| LOQ | 112.82 |
Compound Names and PubChem CIDs
Chemical Synthesis and Derivatization Strategies for Guayulin C Analogues
Strategies for Semi-synthesis of Guayulin C and Related Compounds
Guayulins are a family of sesquiterpene compounds found within the resinous fraction of guayule . Specifically, guayulins A and B are identified as the trans-cinnamic and p-anisic acid esters of partheniol, a sesquiterpene alcohol . Although this compound and D are often co-isolated, their presence in freshly prepared extracts can vary, with some evidence suggesting active biosynthesis in the leaves rather than solely post-extraction oxidation . The potential of guayulins as starting materials for the semi-synthesis of other valuable compounds is of considerable interest to the chemical and pharmaceutical sectors .
The strategy of semi-synthesis, which involves chemically modifying natural products, is a well-established approach in drug discovery, accounting for a substantial portion (64%) of new drug development . This method is particularly advantageous as it leverages the intricate molecular scaffolds provided by nature, which are often challenging to construct through total synthesis. A notable example within guayule-derived compounds is the successful semi-synthesis of argentatins A-C analogs, triterpenoids also found in guayule resin, to enhance their cytotoxic properties . This demonstrates a clear precedent for applying semi-synthetic methodologies to compounds isolated from guayule.
For industrial-scale production of guayulins, current extraction and isolation methods require further optimization and scaling up from laboratory-based processes to ensure both efficiency and cost-effectiveness . The absence of commercially available guayulin standards has necessitated their laboratory isolation, typically involving the removal of low molecular weight guayule rubber from resin extracts . Analytical techniques such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) are routinely used for the quantification of guayulins A and B in research settings .
Chemical Conversion Pathways and Reactivity of Guayulin A to this compound
The chemical relationship between guayulin A and this compound is characterized by a proposed oxidative conversion pathway. This compound, along with guayulin D, is frequently hypothesized to form through the oxidation of guayulin A and guayulin B, respectively, both of which share the cinnamic acid chromophore . This spontaneous oxidation or degradation from guayulin A to this compound is supported by observations that while guayulins C and D may be less abundant in freshly prepared acetone (B3395972) extracts, they are present in significant amounts in fresh leaf extracts, suggesting their active synthesis within the plant .
Experimental data further substantiates this oxidative transformation. When guayulin A was subjected to elevated temperatures (150 °C) for an extended period (24 hours), its conversion to this compound was chromatographically observed . This conversion is thought to occur via an oxidative rearrangement mechanism, analogous to the transformation of bicyclogermacrene (B1253140) to spathulenol (B192435) . Structurally, guayulins A and B possess a bicyclogermacrene core, whereas guayulins C and D feature an aromadendrene (B190605) structure, which is a derivative of the former . It is important to note that this transformation from guayulin A to C does not necessarily proceed in an equimolar fashion .
The concentration of guayulins within the plant is subject to seasonal variations. While guayulin A typically dominates during periods of active growth, this compound becomes more prevalent as ambient temperatures decline . Research indicates that the content of guayulins A and B generally increases between April and September, followed by a sharp decrease in November, likely attributable to lower temperatures. Conversely, the concentrations of guayulins C and D tend to exhibit greater stability, particularly in high-producing guayule accessions .
Table 1: Representative Median Ratios of Guayulins in Guayule Leaves and Stems
| Guayulin Ratio (Leaves) | Median Value | Guayulin Ratio (Stems) | Median Value |
| Guayulin B / Guayulin A | 0.14 | Guayulin B / Guayulin A | 0.61 |
| This compound / Guayulin A | 6.70 | This compound / Guayulin A | 0.93 |
| Guayulin D / Guayulin A | 1.43 | Guayulin D / Guayulin A | 0.61 |
Note: These median values are derived from research findings and can vary based on specific guayule accession, growth cycle, and environmental conditions.
Exploration of Novel this compound Derivatives for Structure-Activity Relationship (SAR) Studies
The intrinsic structural characteristics of guayulins, particularly their homology to other biologically active sesquiterpenes, position them as promising scaffolds for the rational design of novel derivatives with enhanced or modified biological activities . This compound and D, for instance, have demonstrated repellent and anti-feedant properties , with this compound specifically exhibiting efficacy against various wood fungi and termites . Beyond this, guayulins A and B are thought to contribute to the chemical defense mechanisms of the guayule plant and have been suggested to possess antibacterial and anticancer properties, drawing parallels to the well-studied sesquiterpene lactones . Their potential involvement in the biosynthesis of antineoplastic agents used in breast cancer therapy has also been noted .
Structure-Activity Relationship (SAR) studies are indispensable for elucidating how specific modifications to a chemical structure influence its biological effects . While many sesquiterpene lactones derive their high reactivity and diverse biological activities (e.g., antimicrobial, antifeedant) from the presence of an α-methylene moiety, guayulins naturally lack this functional group . This structural absence presents a strategic opportunity for targeted chemical derivatization to introduce such reactive centers or other pharmacologically relevant groups. Such modifications could potentially lead to novel compounds with improved efficacy or entirely new therapeutic applications.
Biological Activities and Mechanistic Investigations of Guayulin C
Ecological Functions of Guayulin C in Plant Defense Systems
Guayulins are hypothesized to serve as chemical defense agents for the guayule shrub, protecting it against various threats including other plants, herbivores, and insects . This defensive role is partly attributed to the accumulation of cinnamic acid, which is a component of guayulin's structure .
This compound, along with Guayulin D, has demonstrated repellent and anti-feedant activities against agricultural pests . Studies have shown that guayulins C and D, in combination with argentatin B, contribute to settling inhibition in Myzus persicae, commonly known as the green peach aphid . Furthermore, guayulins A and B have exhibited anti-feedant effects on Tetranychus urticae (two-spotted spider mite) and Bemisia tabaci (tobacco whitefly) . Crude guayule resin, which contains this compound, has been observed to cause significant anti-feedant effects, including over 75% repellency and oviposition inhibition against T. urticae .
The following table summarizes observed anti-feedant and repellent activities:
| Compound/Extract | Target Pest | Observed Activity | Reference |
| This compound & D | Myzus persicae | Settling inhibition (anti-feedant) | |
| Guayulin A & B | Tetranychus urticae | Anti-feedant activity | |
| Guayulin A & B | Bemisia tabaci | Anti-feedant activity | |
| Crude Guayule Resin | Tetranychus urticae | >75% Repellency and oviposition inhibition (anti-feedant) |
Guayule resin, the source of this compound, has been reported to possess antifungal properties . Specifically, this compound and D are presumed to contribute to fungicidal activity . Further evidence comes from structurally related sesquiterpenes, such as 6β-cinnamoyloxy-4β,9β,15-trihydroxyeudesmane and 6β-cinnamoyloxy-1β,15-dihydroxyeudesm-4-en-3-one, which are esterified with trans-cinnamic acids similar to Guayulin A and C, and have demonstrated antifungal capabilities . Additionally, six eudesmane (B1671778) sesquiterpenoids isolated from an interspecific hybrid of Parthenium argentatum and Parthenium tomentosa exhibited in vitro fungicidal activity against Aspergillus niger and Aspergillus fumigatus .
The following table presents contact mortality data for guayule resin and its fractions:
| Product/Fraction | Target Pest | Contact Mortality (%) | Reference |
| Crude Guayule Resin | Tetranychus urticae | 60–75 | |
| Hexane Fraction | Tetranychus urticae | 60–75 | |
| Crude Guayule Resin | Bemisia tabaci | Moderate to High | |
| Hexane Fraction | Bemisia tabaci | Moderate to High | |
| Guayulins C & D (and others) | Tetranychus urticae | Responsible for contact mortality | |
| Guayulins C & D (and others) | Bemisia tabaci | Responsible for contact mortality |
Antimicrobial Properties: Fungicidal Activity
Molecular Mechanisms of Action and Biological Targets
The precise molecular mechanisms of action and specific biological targets of this compound are areas requiring further detailed investigation. While its biological activities are evident, the exact pathways through which it exerts its effects are not as comprehensively elucidated as for some other plant defense compounds.
Direct evidence for specific interactions of this compound with biological pathways or receptors in pests or pathogens is limited in current literature. The observed anti-feedant, repellent, fungicidal, insecticidal, and miticidal activities suggest interactions with vital physiological processes in target organisms. However, the exact molecular targets, such as specific enzymes, ion channels, or receptors, have not been extensively identified for this compound itself. Guayulins A and B are known to function as reservoirs for cinnamate (B1238496) and p-anisate within the guayule plant, releasing these free acids through metabolic turnover when required . This indicates a metabolic role within the plant's internal chemistry, rather than a direct interaction with external biological targets.
This compound belongs to the class of sesquiterpene esters, which are fifteen-carbon terpenoids . Structurally, Guayulins C and D are characterized by an aromadendrene (B190605) nucleus, distinguishing them from Guayulins A and B, which possess a bicyclogermacrene (B1253140) structure .
A notable comparison can be drawn with sesquiterpene lactones, another family of plant defense compounds found in many Parthenium species, though not in Parthenium argentatum . Sesquiterpene lactones are well-documented for their roles as defense agents, exhibiting toxicity to livestock, acting as insect deterrents, and causing contact allergies . It has been hypothesized that guayulins play a similar physiological defense role in Parthenium argentatum . However, a key structural difference lies in the absence of the α-methylene moiety in guayulins, a functional group commonly associated with the high reactivity and diverse biological activities of sesquiterpene lactones . This structural distinction suggests that the mechanisms of action for guayulins may differ from those of sesquiterpene lactones.
Other sesquiterpenes found in guayule that have shown biological activity include eudesmol (an eudesmane), partheniol (a bicyclogermacrene), and guayulone . Furthermore, compounds like spathulenol (B192435) and its isomer, which are structurally related to this compound and D, have demonstrated repellent and anti-feedant properties . General patterns of bioactivity observed in related sesquiterpenes include:
Antifungal Activity: Members of the eudesmanolides, eudesmanes, and guaianolides exhibit similar patterns of activity against fungi .
Insecticidal Activity: Eudesmanolides and aromadendranes show activity against insects .
Miticidal Activity: Eudesmanes and germacrenes demonstrate activity against mites .
These comparative analyses provide insights into the potential broad-spectrum activities of sesquiterpenes, including this compound, within plant defense systems.
Genetic Engineering and Metabolic Pathway Modulation for Guayulin C Production
Identification and Characterization of Enzymes Involved in Guayulin C Biosynthesis
The initial steps in the biosynthesis of sesquiterpenes, including the guayulins, involve the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. The MVA pathway begins with acetyl-CoA, leading through a series of enzymatic reactions involving enzymes such as HMG-CoA reductase, mevalonate (B85504) kinase, phosphomevalonate kinase, and mevalonate diphosphate (B83284) decarboxylase, to produce IPP and DMAPP. Similarly, the MEP pathway, utilizing pyruvate (B1213749) and glyceraldehyde-3-phosphate, involves enzymes like Dxs, Dxr, IspG, and IspH to generate IPP and DMAPP.
These C5 units (IPP and DMAPP) are then condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15) through the action of prenyltransferases, specifically farnesyl pyrophosphate synthase (FPPS). FPP serves as the direct precursor for all sesquiterpenes, which are typically formed by the cyclization of FPP catalyzed by class I terpene synthases, known as sesquiterpene synthases.
While Guayulins A and B are sesquiterpene esters of trans-cinnamic and p-anisic acids, respectively, this compound and D are generally understood to be formed spontaneously through oxidation or degradation pathways of Guayulin A and B. However, the presence of this compound and D in fresh leaf extracts suggests that they might also be actively synthesized in guayule leaves, indicating a more complex formation process than simple post-extraction degradation. Specific enzymes directly catalyzing the conversion of Guayulin A or B to this compound are not explicitly characterized in the literature, suggesting that their formation may indeed involve non-enzymatic oxidative processes or enzymes yet to be fully identified for this specific conversion.
Table 1: Key Enzymes and Precursors in Isoprenoid Biosynthesis Leading to Guayulins
| Enzyme/Compound Class | Pathway | Function |
| HMG-CoA Reductase | MVA | Catalyzes reduction of HMG-CoA to mevalonate, a rate-limiting step. |
| DXS, DXR, IspG, IspH | MEP | Involved in the initial steps of IPP/DMAPP synthesis from pyruvate and glyceraldehyde-3-phosphate. |
| Isopentenyl Pyrophosphate Isomerase (IDI) | MVA/MEP | Interconverts IPP and DMAPP. |
| Farnesyl Pyrophosphate Synthase (FPPS) | MVA/MEP | Condenses IPP and DMAPP units to form FPP. |
| Sesquiterpene Synthases | Downstream of FPP | Cyclize FPP to form various sesquiterpenes. |
Gene Expression and Regulation of this compound Biosynthesis
The accumulation of guayulins, including this compound, in guayule plants is subject to both developmental and environmental regulation. Guayulin content is known to fluctuate with the growth cycle and crop management practices. For instance, the concentration of Guayulin A is highly dependent on the season, and this compound tends to become more prominent as temperatures decrease.
Genetic studies have revealed a complex regulatory interplay between the biosynthesis of guayulins and natural rubber. Unexpectedly, transgenes introduced to enhance rubber yield have been observed to suppress guayulin synthesis. Specifically, the overexpression of genes encoding allylic pyrophosphate synthases, such as farnesyl pyrophosphate synthase (FPPS), geranylgeranyl pyrophosphate synthase (GGPPS), and a mutated form of GGPPS (hexa-heptaprenyl pyrophosphate synthase, HHPPS), led to a significant reduction in endogenous guayulin levels in transgenic guayule plants and their progeny. This suggests a competitive relationship for shared metabolic precursors or a regulatory feedback mechanism where increased flux towards rubber negatively impacts guayulin production.
Table 2: Impact of Genetic Manipulation on Guayulin Levels
| Transgene Overexpressed | Target Pathway/Enzyme | Observed Effect on Guayulin Synthesis | Reference |
| FPPS | Farnesyl Diphosphate Synthase | Suppressed guayulin levels (A and B significantly lower) | |
| GGPPS | Geranylgeranyl Pyrophosphate Synthase | Suppressed guayulin levels | |
| HHPPS | Hexa-heptaprenyl Pyrophosphate Synthase | Suppressed guayulin levels |
Strategies for Modulating this compound Accumulation through Genetic Approaches
Modulating the accumulation of specific secondary metabolites like this compound in guayule through genetic engineering requires a deep understanding of their biosynthetic pathways and the intricate regulatory networks that govern them.
Both natural rubber (cis-1,4-polyisoprene) and resin components, including guayulins, are synthesized in the epithelial cells of resin ducts within the guayule plant. Guayule typically produces a substantial amount of resin, often exceeding the quantity of rubber. A strong correlation has been observed between guayulin yield and rubber production, suggesting a shared metabolic origin or interconnected regulatory mechanisms.
The most direct evidence of interplay comes from genetic manipulation experiments. Overexpression of genes involved in the broader isoprenoid pathway, such as FPPS, GGPPS, and HHPPS, intended to boost rubber production, unexpectedly led to a suppression of guayulin synthesis. This inverse relationship highlights a metabolic trade-off, where diverting precursor flux towards one pathway (rubber) can deplete resources for another (guayulins). This suggests that fine-tuning the expression of these shared pathway enzymes could be a strategy to balance or shift the production of these valuable compounds.
Farnesyl diphosphate (FPP) is the pivotal C15 precursor for all sesquiterpenes, including the guayulins. FPP is synthesized from IPP and DMAPP, which are products of the MVA and MEP pathways. In guayule, FPP has been detected primarily in leaf tissue, which aligns with the high concentration of terpene resins, including guayulins, found in leaves.
Strategies aimed at manipulating FPP flux have shown direct impacts on guayulin levels. For instance, the overexpression of FPPS, which directly produces FPP, resulted in the suppression of guayulin levels. This counterintuitive result suggests that simply increasing FPP production might not linearly increase guayulin synthesis, possibly due to bottlenecks downstream in the guayulin pathway or feedback inhibition.
Q & A
Q. What are the primary analytical methods for quantifying Guayulin C in guayule (Parthenium argentatum) extracts, and how are they validated?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantifying this compound. Validation includes parameters like repeatability (CVexp,r), intermediate precision (CVexp,IP), and comparison with Horwitz’s theoretical precision thresholds (HorRatr and HorRatIP) to ensure reliability . Extraction solvents (e.g., acetone vs. ethanol) significantly influence yield, requiring solvent-specific optimization .
Q. How does seasonal temperature variation affect this compound biosynthesis in guayule stems?
this compound content increases as temperatures decrease, contrasting with Guayulin A, which dominates in warmer periods. This seasonal shift is linked to resin content fluctuations, with colder months triggering a metabolic rebalancing of sesquiterpene compounds. Researchers should sample stems across multiple harvest periods (e.g., September to November) and correlate data with temperature records to validate trends .
Q. What biological roles are hypothesized for this compound in guayule plants?
While its natural role remains unclear, this compound is theorized to act as a chemical defense agent. Its accumulation of cinnamic acid derivatives may deter herbivores or inhibit competing plant species. Testing this requires bioassays comparing herbivore feeding rates on guayule accessions with varying this compound levels .
Q. How do researchers ensure reproducibility in this compound extraction protocols?
Standardized protocols include using accelerated solvent extraction (ASE) with controlled temperature/pressure, solvent selection (acetone for higher this compound yield), and adherence to validation parameters (e.g., ANOVA for solvent efficiency comparisons). Detailed metadata (harvest date, plant part, accession ploidy) must accompany published methods .
Advanced Research Questions
Q. How can experimental design address contradictions in reported this compound levels across guayule accessions?
Conflicting data often arise from genetic variability (ploidy, origin) and environmental factors. Researchers should:
- Use clonal replicates of accessions to isolate genetic effects.
- Control growth conditions (e.g., greenhouse vs. field trials).
- Apply multivariate analysis (e.g., PCA) to disentangle temperature, genetics, and resin content interactions .
Q. What statistical approaches resolve discrepancies in seasonal this compound accumulation studies?
Time-series analysis with mixed-effects models can account for repeated measures across harvests. Pairwise comparisons (e.g., Tukey’s HSD) with Bonferroni correction reduce Type I errors when assessing monthly variations. Non-parametric tests (e.g., Kruskal-Wallis) are recommended for non-normal distributions common in small sample sizes .
Q. How can multi-omics approaches elucidate this compound biosynthesis pathways?
Integrate transcriptomics (RNA-seq of stem tissues) to identify temperature-responsive genes (e.g., sesquiterpene synthases) and metabolomics (LC-MS) to map intermediate metabolites. Co-expression networks (e.g., WGCNA) can pinpoint regulatory hubs linking environmental cues to Guayulin production .
Q. What methodologies validate the ecological role of this compound in plant-herbivore interactions?
Conduct choice assays using lab-reared herbivores (e.g., Spodoptera exigua) fed artificial diets with purified this compound. Quantify larval growth rates and mortality. Field studies should compare herbivore damage on wild-type vs. This compound-deficient mutants under natural temperature gradients .
Methodological Best Practices
- Literature Reviews : Use Google Scholar’s citation ranking to prioritize seminal studies on guayulins, supplemented by manual searches in specialized databases (e.g., Web of Science) for recent findings .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplemental datasets. Include accession codes, solvent details, and statistical thresholds .
- Ethical Considerations : Disclose plant sourcing (wild vs. cultivated) and comply with biodiversity regulations when studying guayule accessions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
